4-Chloro-N-[(5-methylfuran-2-YL)methyl]aniline
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Overview
Description
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12ClNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chloro group and a 5-methylfuran-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 5-methylfurfural.
Reaction: The 4-chloroaniline undergoes a nucleophilic substitution reaction with 5-methylfurfural in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.
Conditions: The reaction is typically carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the target and the biological context.
Chemical Reactions: In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methylaniline: Similar structure but lacks the furan ring.
5-Methylfurfural: Contains the furan ring but lacks the aniline moiety.
4-Chloroaniline: Lacks the furan ring and the methyl group.
Uniqueness
4-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to the presence of both the chloroaniline and the furan moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-N-[(5-methylfuran-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-2-7-12(15-9)8-14-11-5-3-10(13)4-6-11/h2-7,14H,8H2,1H3 |
InChI Key |
OACKUKPZXLTUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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